3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core. Its structure includes a 2-chlorobenzyl group at position 3, a 2,4-dimethoxyphenyl moiety at position 9, and a methyl group at position 1. These substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4/c1-27-21-20(22(31)30(24(27)32)14-15-7-4-5-8-17(15)25)29-12-6-11-28(23(29)26-21)18-10-9-16(33-2)13-19(18)34-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWSFYKFNAAQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of cyclization reactions involving appropriate precursors such as guanine or adenine derivatives.
Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological properties:
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Anticancer Activity :
- Studies have shown that derivatives of purine and pyrimidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may enhance its effectiveness against various cancer types by targeting specific metabolic pathways involved in cell proliferation and survival.
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Antimicrobial Properties :
- The presence of halogen groups (like chlorine) in the compound is known to enhance antimicrobial activity. Research has suggested that similar compounds demonstrate efficacy against a range of bacterial and fungal pathogens.
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Neurological Effects :
- Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. They may modulate pathways involved in oxidative stress and inflammation, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Anticancer Research
A study published in a peer-reviewed journal explored the effects of similar purine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Testing
In another study focusing on antimicrobial properties, researchers tested the compound against various bacterial strains. The findings revealed a notable reduction in bacterial growth at specific concentrations, suggesting its potential utility as an antimicrobial agent .
Neuroprotection
Research investigating the neuroprotective effects of related compounds demonstrated their ability to reduce neuroinflammation and oxidative stress markers in vitro. This suggests that the compound may have similar protective qualities against neurodegenerative processes .
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
Key Observations :
- The target compound likely follows a similar pathway to ’s compounds, involving alkylation or condensation with halogenated benzyl derivatives.
Physicochemical and Spectral Properties
Table 3: Comparative Spectral Data
Key Observations :
- The target compound’s UV λmax is inferred to align with analogs (~300 nm), suggesting similar π→π* transitions in the aromatic systems .
Biological Activity
3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities such as anticancer and antiviral effects.
Chemical Structure and Synthesis
The compound's IUPAC name is 3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione. Its molecular formula is , with a molecular weight of approximately 449.9 g/mol. The synthesis typically involves multi-step organic reactions including Friedel-Crafts alkylation and cyclization to form the purine core structure.
Anticancer Activity
Research indicates that this compound exhibits significant cytostatic activity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 0.1 to 10 µM against different tumor cell lines .
- Mechanism of Action : It is believed to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can disrupt DNA replication and induce apoptosis in cancer cells .
Antiviral Properties
The compound has also shown promise in antiviral applications:
- Anti-HCV Activity : It exhibits anti-hepatitis C virus (HCV) activity with effective concentrations (EC90) between 0.1 and 1 µM .
- Mechanism : The antiviral action may involve the inhibition of viral replication processes or interference with viral entry into host cells.
Enzyme Inhibition
The compound acts as an inhibitor of monoamine oxidase B (MAO-B) and adenosine receptors (ARs):
- Affinity for Receptors : It has been reported to have high affinity for A1 and A2A adenosine receptors with Ki values around 180 nM for A1 and 282 nM for A2A receptors .
- Implications : This dual receptor antagonism suggests potential applications in treating neurological disorders where adenosine signaling plays a critical role.
Case Studies
Several studies have investigated the biological activity of similar compounds within the purine family:
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Study on Tetrahydropyrazino Analogues :
- Researchers synthesized derivatives of tetrahydropyrazino-purinediones and evaluated their biological activities against cancer cell lines.
- Notable findings included compounds with IC50 values as low as 3.8 µM against HeLa cells, indicating strong antiproliferative effects similar to those observed in the target compound .
- Comparative Analysis :
Q & A
Q. What are the key considerations for synthesizing this compound, given its complex heterocyclic structure?
The synthesis typically involves multi-step reactions, including cyclocondensation, Suzuki-Miyaura coupling, or nucleophilic substitution. For example, analogous purine derivatives require Pd-catalyzed cross-coupling with boronic acids (e.g., 4-substituted phenylboronic acids) under reflux in toluene with K₂CO₃ and Pd(Ph₃)₄ . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products like over-alkylation or incomplete ring closure. Column chromatography (EtOAc/hexane gradients) is often used for purification .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Characteristic signals include aromatic protons (δ 6.5–7.8 ppm for substituted phenyl groups), methyl groups (δ 2.84–3.0 ppm for N-methyl), and NH/OH protons (δ 10–11 ppm, broad singlets) .
- IR : Stretching vibrations for C=O (1680–1707 cm⁻¹) and NH (3250–3296 cm⁻¹) confirm the dione and amine moieties .
- Mass Spectrometry : High-resolution EI-MS should match the molecular ion (M⁺) and isotopic pattern (e.g., chlorine’s M+2 peak) .
Q. What solvent systems are optimal for recrystallization to achieve high purity?
Ethanol or methanol-water mixtures are preferred for recrystallizing polar heterocycles. For example, cyclopenta-fused pyrimidines crystallize efficiently from ethanol with yields >70% . Solvent choice impacts crystal packing and purity, which can be validated via melting point consistency (e.g., 232–234°C for related compounds) .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?
Contradictions may arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. For instance, NH protons in purine-diones exhibit broad signals due to exchange with DMSO-d₆ solvent . Variable-temperature NMR (VT-NMR) or deuterated solvents can suppress exchange effects. X-ray crystallography is definitive for resolving ambiguities, as demonstrated for pyrrolo-tetrazolo-pyrimidines with data-to-parameter ratios >24.5 .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases), using crystal structures from the PDB. For purine analogs, π-π stacking with aromatic residues and hydrogen bonding to carbonyl groups are critical .
Q. How do substituents (e.g., 2-chlorobenzyl vs. 4-methoxyphenyl) influence the compound’s stability under physiological conditions?
Electron-withdrawing groups (e.g., Cl) enhance metabolic stability by reducing oxidative dealkylation. In contrast, methoxy groups may increase solubility but susceptibility to demethylation. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products .
Q. What strategies mitigate low yields in the final cyclization step of the synthesis?
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) can accelerate ring closure .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by 15–20% for similar pyrimidines .
- Protecting Groups : THP (tetrahydropyranyl) protection of amines prevents side reactions during coupling steps .
Methodological Considerations
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Systematic substitution at the 2-chlorobenzyl or 2,4-dimethoxyphenyl positions can modulate lipophilicity and target engagement. For example:
- Electron-Deficient Aromatics : Improve kinase inhibition (IC₅₀ < 1 µM) by enhancing π-stacking with ATP-binding pockets .
- Methyl vs. Bulkier Alkyl Groups : Impact steric hindrance and selectivity profiles .
Q. What analytical techniques are critical for assessing batch-to-batch consistency in preclinical studies?
- HPLC-PDA : Purity >98% with retention time reproducibility (±0.1 min).
- DSC/TGA : Thermal stability profiles (decomposition >200°C) ensure formulation compatibility .
- Elemental Analysis : C/N ratios must match theoretical values (e.g., C, 49.30%; N, 26.54%) within ±0.3% .
Data-Driven Challenges
Q. How should researchers address discrepancies between in silico predictions and experimental bioassay results?
- False Positives : Verify binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Solubility Limitations : Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability .
- Off-Target Effects : Profile against kinase panels (e.g., Eurofins DiscoverX) to identify polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
